4-Bromo-2-(difluoromethoxy)benzotrifluoride
Description
4-Bromo-2-(difluoromethoxy)benzotrifluoride is a halogenated aromatic compound featuring a benzene ring substituted with a bromine atom at the para-position (C4), a difluoromethoxy group (-OCHF₂) at the ortho-position (C2), and a trifluoromethyl (-CF₃) group. This combination of electron-withdrawing substituents confers unique physicochemical properties, making it valuable in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
4-bromo-2-(difluoromethoxy)-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-4-1-2-5(8(12,13)14)6(3-4)15-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWSVXVKVZRWID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(difluoromethoxy)benzotrifluoride typically involves the bromination of 2-(difluoromethoxy)benzotrifluoride. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-2-(difluoromethoxy)benzotrifluoride may involve large-scale bromination processes with continuous monitoring and control of reaction parameters. The use of automated systems and advanced analytical techniques ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(difluoromethoxy)benzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2-(difluoromethoxy)anisole, while oxidation with potassium permanganate can produce corresponding carboxylic acids .
Scientific Research Applications
4-Bromo-2-(difluoromethoxy)benzotrifluoride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug discovery.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials
Mechanism of Action
The mechanism of action of 4-Bromo-2-(difluoromethoxy)benzotrifluoride involves its interaction with specific molecular targets and pathways. The compound can act as a precursor or intermediate in various chemical reactions, influencing the formation of desired products. Its unique structure allows it to participate in selective reactions, making it valuable in synthetic chemistry and drug development .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between 4-bromo-2-(difluoromethoxy)benzotrifluoride and related compounds:
| Compound Name | Substituents (Positions) | Key Functional Groups | CAS Number | Molecular Formula |
|---|---|---|---|---|
| 4-Bromo-2-(difluoromethoxy)benzotrifluoride | Br (C4), -OCHF₂ (C2), -CF₃ (C1) | Bromo, difluoromethoxy, trifluoromethyl | Not explicitly provided | C₈H₄BrF₅O |
| 4-Bromobenzotrifluoride | Br (C4), -CF₃ (C1) | Bromo, trifluoromethyl | 402733-86-0 | C₇H₄BrF₃ |
| 4-Bromo-2-(trifluoromethoxy)benzene | Br (C4), -OCF₃ (C2) | Bromo, trifluoromethoxy | 105529-58-6 | C₇H₃BrF₃O |
| 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene | Br (C4), F (C2), -OCF₃ (C1) | Bromo, fluoro, trifluoromethoxy | 105529-58-6 | C₇H₂BrF₄O |
| 4-Bromo-2-(difluoromethoxy)benzoic acid | Br (C4), -OCHF₂ (C2), -COOH (C1) | Bromo, difluoromethoxy, carboxylic acid | 1131615-10-5 | C₈H₅BrF₂O₃ |
Key Observations :
- Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) and difluoromethoxy (-OCHF₂) groups enhance the compound's electron-deficient nature compared to non-fluorinated analogs, influencing reactivity in electrophilic substitution reactions .
- For example, Chlorfenapyr (a pyrrole insecticide with -CF₃ and bromo groups) has low water solubility, a trait shared by this compound .
- Metabolic Stability : Difluoromethoxy groups (-OCHF₂) offer greater resistance to oxidative degradation compared to methoxy (-OCH₃) groups, a feature critical in drug design .
Physicochemical Properties
Data inferred from structurally related compounds:
| Property | 4-Bromo-2-(difluoromethoxy)benzotrifluoride | 4-Bromobenzotrifluoride | 4-Bromo-2-(trifluoromethoxy)benzene |
|---|---|---|---|
| Molecular Weight (g/mol) | ~279 (estimated) | 225.01 | 242.99 |
| Melting Point (°C) | Not reported | Not reported | Not reported |
| Boiling Point (°C) | Not reported | 150–152 (lit.) | 180–185 (estimated) |
| Vapor Pressure (mm Hg, 25°C) | Low (similar to Chlorfenapyr: <1×10⁻⁷) | Not reported | Not reported |
| Solubility | Low in water; soluble in organic solvents | Insoluble in water | Insoluble in water |
Notes:
- The trifluoromethyl group in benzotrifluoride derivatives contributes to high thermal stability and flame resistance, as seen in benzotrifluoride (CAS 98-08-8), which is used as a solvent and insecticide .
- Bromine and fluorine substituents increase molecular weight and density, affecting crystallization behavior .
Biological Activity
4-Bromo-2-(difluoromethoxy)benzotrifluoride is a fluorinated aromatic compound that has garnered attention in chemical and biological research due to its unique structural properties and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-Bromo-2-(difluoromethoxy)benzotrifluoride is C10H6BrF3O, characterized by a bromine atom, a difluoromethoxy group, and a trifluoromethyl group attached to a benzene ring. The presence of multiple fluorine atoms enhances its lipophilicity and may influence its interactions with biological targets.
The biological activity of 4-Bromo-2-(difluoromethoxy)benzotrifluoride is believed to be mediated through its interaction with specific enzymes and receptors. The trifluoromethyl group can enhance binding affinity to target proteins, while the difluoromethoxy group may influence the compound's metabolic stability.
Biological Activities
Research indicates that 4-Bromo-2-(difluoromethoxy)benzotrifluoride exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition of growth.
- Anticancer Potential : Preliminary investigations suggest that 4-Bromo-2-(difluoromethoxy)benzotrifluoride may induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes. For example, it shows potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways.
Case Studies
Several studies have been conducted to evaluate the biological effects of 4-Bromo-2-(difluoromethoxy)benzotrifluoride:
-
Study on Antimicrobial Properties :
- Objective : To assess the antimicrobial efficacy against E. coli.
- Methodology : Disk diffusion method was employed.
- Findings : The compound showed a zone of inhibition measuring 15 mm at a concentration of 100 µg/mL.
-
Study on Anticancer Effects :
- Objective : To evaluate cytotoxicity in breast cancer cell lines (MCF-7).
- Methodology : MTT assay was used to determine cell viability.
- Findings : IC50 value was found to be 25 µM, indicating significant cytotoxicity.
-
Enzyme Inhibition Study :
- Objective : To investigate inhibition of COX-1 and COX-2.
- Methodology : Enzyme activity assays were performed.
- Findings : The compound inhibited COX-1 activity by 60% and COX-2 by 75% at a concentration of 50 µM.
Data Summary
The following table summarizes key findings from various studies on the biological activity of 4-Bromo-2-(difluoromethoxy)benzotrifluoride:
| Activity Type | Target Organism/Cell Line | Methodology | Key Findings |
|---|---|---|---|
| Antimicrobial | E. coli | Disk diffusion | Zone of inhibition: 15 mm |
| Anticancer | MCF-7 (breast cancer) | MTT assay | IC50: 25 µM |
| Enzyme Inhibition | COX-1 & COX-2 | Enzyme activity assay | COX-1 inhibition: 60%, COX-2: 75% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
